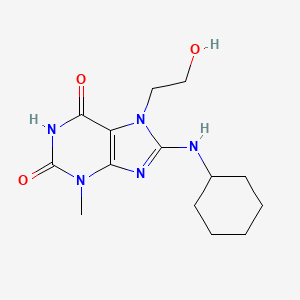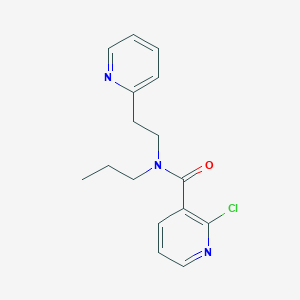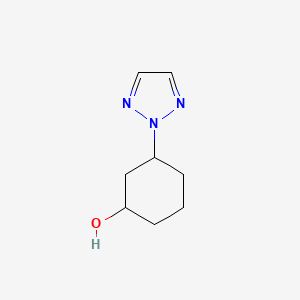
3-(Triazol-2-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Triazol-2-yl)cyclohexan-1-ol” is a compound with the IUPAC name 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-ol . It has a molecular weight of 167.21 and is stored at room temperature . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7-8,12H,1-3,6H2 . This indicates that the compound has a cyclohexanol ring attached to a triazole ring .Chemical Reactions Analysis
The 1,2,3-triazole moiety, which is part of “this compound”, is known for its potential for various biological activities . It is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with biomolecular targets and improve solubility .Physical and Chemical Properties Analysis
“this compound” is an oil with a molecular weight of 167.21 . It is stored at room temperature .Applications De Recherche Scientifique
Click Chemistry and Drug Discovery
1,2,3-Triazoles, including compounds like 3-(Triazol-2-yl)cyclohexan-1-ol, have garnered attention due to their formation via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition. This reaction is celebrated for its efficiency and the robustness of the triazole products, making them highly desirable in drug discovery. Triazoles act as pharmacophoric groups and bioisosteres, mimicking various functional groups to interact beneficially with biological targets, thus enhancing the pharmacokinetic profile of new drugs (Massarotti et al., 2014; Hou et al., 2012).
Catalyst Development
The synthesis and applications of 1,2,3-triazoles have been revolutionized by the development of new catalysts for the click chemistry reaction. Studies have shown the creation of highly active catalysts based on triazolyl structures, enhancing the efficiency and scope of triazole formation. These advancements contribute to broader and more diverse applications in chemical synthesis, including potentially facilitating the synthesis of this compound derivatives (Ozcubukcu et al., 2009).
Antifungal Activity
Research into 1,2,3-triazole derivatives has identified compounds with significant antifungal properties. This suggests potential applications for this compound derivatives in developing new antifungal agents. The structure-activity relationship studies have pinpointed the importance of triazole and its substituents in enhancing antifungal efficacy (Lima-Neto et al., 2012).
Supramolecular and Coordination Chemistry
1,2,3-Triazoles are pivotal in supramolecular and coordination chemistry due to their ability to engage in a multitude of non-covalent interactions and serve as ligands for metal ions. This versatility opens avenues for designing novel materials and catalysts, with implications for compounds like this compound in creating complex molecular architectures and functional materials (Schulze & Schubert, 2014).
Mécanisme D'action
Target of Action
Triazole compounds, in general, are known to interact with various enzymes such as protein kinases, protein lysine methyltransferase, dna topoisomerase, and histone deacetylase . These enzymes play crucial roles in cellular processes, including cell division, DNA replication, and gene expression.
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
It’s known that triazole compounds can affect various biochemical pathways due to their interaction with different enzymes . For instance, they can inhibit protein kinases, affecting signal transduction pathways, or inhibit DNA topoisomerases, affecting DNA replication and transcription.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
1,2,3-triazoles, including “3-(Triazol-2-yl)cyclohexan-1-ol”, have attracted significant interest in medicinal chemistry due to their various biological activities and diverse properties . The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles could play a crucial role in this . This review highlighted the potent antiviral activity profile of the triazole compounds on the latest researches over the last ten years and can be useful for the future of clinical research to develop more potent and effective antiviral agents .
Propriétés
IUPAC Name |
3-(triazol-2-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7-8,12H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENDBKYQYIKTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)
![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)
![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)
![N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)](/img/structure/B2981081.png)
![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2981083.png)
![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)
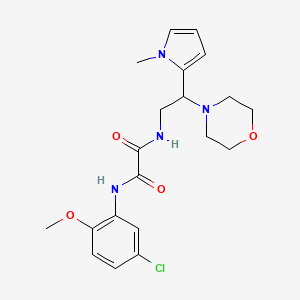
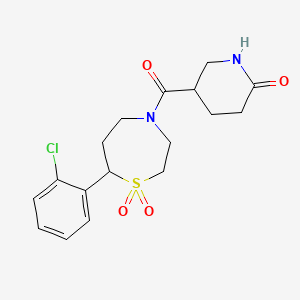


![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)
